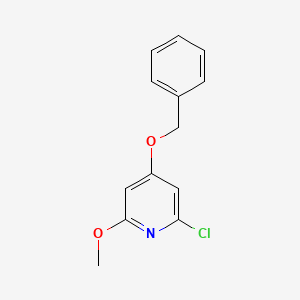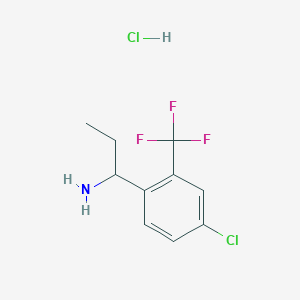
4-(Cyclopropylmethoxy)indolin
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)indoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopropylmethoxy)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von diversen heterocyclischen Strukturen
4-(Cyclopropylmethoxy)indolin: dient als vielseitiger Baustein in Cycloadditionsreaktionen, die für die Synthese einer breiten Palette heterocyclischer Verbindungen von entscheidender Bedeutung sind. Diese Reaktionen sind atomeffizient und entsprechen den Prinzipien der grünen Chemie und bieten einen nachhaltigen Ansatz in der organischen Synthese . Die Nützlichkeit der Verbindung bei der Erzeugung komplexer Strukturen wie Cyclohepta[b]indole und Tetrahydrocarbazole ist von großem Interesse bei der Entwicklung neuer Pharmazeutika und bioaktiver Moleküle.
Pharmazeutische Entwicklung
Die Indolinstruktur, einschließlich Derivaten wie This compound, wird zunehmend auf ihr Potenzial im Wirkstoffdesign untersucht. Ihr Vorkommen in zahlreichen Naturprodukten und ihre aufkommende Rolle in der medizinischen Chemie unterstreichen ihre Bedeutung. Insbesondere hat sie sich bei Antitumor-, Antibakterien- und Herz-Kreislauf-Anwendungen als vielversprechend erwiesen . Die Fähigkeit der Verbindung, mit Proteinresten zu interagieren, und ihre physikalisch-chemischen Eigenschaften machen sie zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Katalytische Synthese
This compound: kann in katalytischen Syntheseverfahren zur Herstellung von Indolin-verwandten Alkaloiden verwendet werden. Diese Alkaloide wurden als Antibiotika entwickelt und werden nun auf ihre Antitumor-, Antihypertensiv- und kardiovaskulär-schützenden Aktivitäten untersucht . Die Rolle der Verbindung in der Katalyse ist entscheidend für die effiziente Herstellung dieser biologisch aktiven Moleküle.
Mehrkomponentenreaktionen
Die Indol-Einheit von This compound ist ein wichtiger Bestandteil von Mehrkomponentenreaktionen (MCR), die zur Synthese verschiedener heterocyclischer Verbindungen eingesetzt werden. MCRs sind ein Werkzeug in der organischen Chemie, das den schnellen Aufbau komplexer Moleküle mit mehreren Diversifizierungspunkten ermöglicht, was für die Entdeckung neuer Medikamente und Materialien unerlässlich ist .
Anwendungen in der grünen Chemie
Als Teil der größeren Indol-Familie trägt This compound zu Anwendungen in der grünen Chemie bei, indem es an Reaktionen teilnimmt, die 100% atomeffizient sind. Dies bedeutet, dass alle an den Reaktionen beteiligten Atome in den Endprodukten verbleiben, wodurch Abfall und Umweltauswirkungen minimiert werden .
Synthese bioaktiver Verbindungen
Die strukturelle Vielseitigkeit von This compound macht es zu einem wichtigen Bestandteil bei der Synthese bioaktiver Verbindungen. Seine Fähigkeit, Bindungen mit verschiedenen funktionellen Gruppen zu bilden, ermöglicht die Erzeugung von Molekülen mit potenzieller biologischer Aktivität, was zur Entwicklung neuer Medikamente und Behandlungen für verschiedene Krankheiten führen kann .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 4-(cyclopropylmethoxy)indoline, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . More research is needed to elucidate the specific interactions of 4-(Cyclopropylmethoxy)indoline with its targets.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action, efficacy, and stability of 4-(Cyclopropylmethoxy)indoline can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be specific and environment-friendly . More research is needed to understand how different environmental factors influence the action of 4-(Cyclopropylmethoxy)indoline.
Biochemische Analyse
Biochemical Properties
4-(Cyclopropylmethoxy)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-(Cyclopropylmethoxy)indoline and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds . Additionally, 4-(Cyclopropylmethoxy)indoline has been shown to interact with certain receptor proteins, potentially influencing signal transduction pathways and cellular responses .
Cellular Effects
4-(Cyclopropylmethoxy)indoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Cyclopropylmethoxy)indoline can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in critical cellular processes . The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 4-(Cyclopropylmethoxy)indoline involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, 4-(Cyclopropylmethoxy)indoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit receptor proteins, leading to downstream signaling events that modulate cellular responses . Changes in gene expression induced by 4-(Cyclopropylmethoxy)indoline are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopropylmethoxy)indoline can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Over time, 4-(Cyclopropylmethoxy)indoline may undergo degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been shown to result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(Cyclopropylmethoxy)indoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 4-(Cyclopropylmethoxy)indoline can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . The dosage-dependent effects of 4-(Cyclopropylmethoxy)indoline highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
4-(Cyclopropylmethoxy)indoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 4-(Cyclopropylmethoxy)indoline can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 4-(Cyclopropylmethoxy)indoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 4-(Cyclopropylmethoxy)indoline can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-11-10(6-7-13-11)12(3-1)14-8-9-4-5-9/h1-3,9,13H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEDAKFNQOYPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)

![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)


![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)


![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
